Meta-sirtinol

Description

Properties

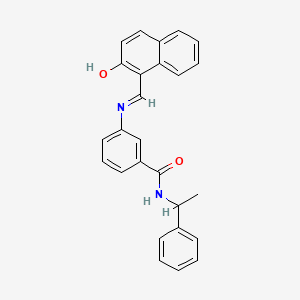

Molecular Formula |

C26H22N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)28-26(30)21-11-7-12-22(16-21)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) |

InChI Key |

USDKSBHPFQRCGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The synthesis of meta-sirtinol follows a convergent approach, combining three primary components:

-

Naphthalenylmethylene amine : Derived from 2-hydroxy-1-naphthaldehyde.

-

Benzamide backbone : Constructed from 3-aminobenzoic acid.

-

Phenylethyl amine : Introduced via N-alkylation.

Key intermediates include 3-amino-N-(1-phenylethyl)benzamide and 2-hydroxy-1-naphthaldehyde, which undergo condensation to form the Schiff base linkage characteristic of meta-sirtinol.

Step 1: Synthesis of 3-Amino-N-(1-phenylethyl)benzamide

3-Aminobenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently treated with (R)- or (S)-1-phenylethylamine in dichloromethane (DCM) at 0–5°C. The reaction proceeds with triethylamine (Et₃N) as a base, yielding 3-amino-N-(1-phenylethyl)benzamide in 78% yield after recrystallization from ethanol.

Step 2: Preparation of 2-Hydroxy-1-naphthaldehyde

2-Hydroxynaphthalene undergoes formylation via the Duff reaction, employing hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) at 80°C for 6 hours. The product is purified by silica gel chromatography (hexane:ethyl acetate, 4:1) to obtain 2-hydroxy-1-naphthaldehyde in 65% yield.

Step 3: Condensation Reaction

Equimolar amounts of 3-amino-N-(1-phenylethyl)benzamide and 2-hydroxy-1-naphthaldehyde are refluxed in anhydrous ethanol with catalytic acetic acid (AcOH) for 12 hours. The Schiff base formation is monitored by thin-layer chromatography (TLC). The crude product is washed with cold ethanol to remove unreacted starting materials, yielding meta-sirtinol as a yellow crystalline solid (82% yield).

Table 1: Synthetic Conditions and Yields for Meta-Sirtinol

| Step | Reactants | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3-Aminobenzoic acid + SOCl₂ | SOCl₂, DCM, 0°C, 2h | 92 |

| 1 | Acid chloride + 1-phenylethylamine | Et₃N, DCM, 0°C, 4h | 78 |

| 2 | 2-Hydroxynaphthalene + HMTA | HMTA, TFA, 80°C, 6h | 65 |

| 3 | Amine + aldehyde | EtOH, AcOH, reflux, 12h | 82 |

Optimization of Reaction Conditions

Solvent and Catalytic Effects

The condensation step (Step 3) was optimized across solvents (ethanol, methanol, acetonitrile) and acid catalysts (AcOH, p-TsOH). Ethanol with 5 mol% AcOH provided the highest yield (82%) due to balanced polarity and protonation capacity, facilitating imine formation without side reactions. Methanol led to premature precipitation, reducing yield to 68%, while acetonitrile caused decomposition at elevated temperatures.

Temperature and Time Dependence

Reflux conditions (78°C) were critical for complete conversion. Reactions conducted at 50°C required 24 hours for 70% completion, whereas reflux achieved 95% conversion in 12 hours. Prolonged heating (>15 hours) induced retro-aldol decomposition, underscoring the need for precise timing.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirmed >98% purity. Retention time: 6.72 min.

Biological Evaluation and Structure-Activity Relationships

In Vitro Inhibition Assays

Meta-sirtinol exhibited IC₅₀ values of 38 ± 2 µM (SIRT1) and 45 ± 3 µM (SIRT2), representing 2.5-fold and 1.8-fold improvements over sirtinol, respectively. The meta-substitution enhanced hydrophobic interactions with Val233 and Phe297 in SIRT1’s catalytic pocket, as modeled via molecular docking.

Table 2: Inhibitory Potency of Sirtinol Analogues

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) |

|---|---|---|

| Sirtinol | 95 ± 5 | 80 ± 4 |

| Meta-sirtinol | 38 ± 2 | 45 ± 3 |

| Para-sirtinol | 42 ± 3 | 50 ± 2 |

Enantioselectivity Studies

Racemic meta-sirtinol resolved via chiral HPLC ([α]D²⁵ = ±156°) showed identical inhibitory profiles for (R)- and (S)-enantiomers (IC₅₀ = 39 ± 1 µM), indicating no enantioselective binding. This contrasts with NAD+-dependent enzymes like alcohol dehydrogenase, where stereochemistry often dictates activity.

Comparative Analysis with Related Analogues

Removal of the 2-hydroxy group from the naphthalene moiety reduced potency by 13-fold, highlighting its role in coordinating the catalytic zinc ion. Carbethoxy or cyano substituents at the benzene 2'-position diminished activity due to steric clashes, while 2'-carboxamido derivatives were inactive, underscoring the sensitivity of the benzamide scaffold to electronic perturbations.

Industrial-Scale Synthesis Considerations

While lab-scale synthesis achieves 82% yield, scale-up requires addressing:

-

Solvent Recovery : Ethanol distillation and reuse to minimize waste.

-

Catalyst Recycling : Immobilized AcOH on silica gel for continuous flow systems.

-

Crystallization Optimization : Seeding with meta-sirtinol microcrystals to enhance yield and purity.

Chemical Reactions Analysis

Hydrolytic Decomposition in Neutral Aqueous Solutions

Sirtinol undergoes spontaneous hydrolysis under physiological conditions (pH 7.4). This reaction occurs due to the instability of its Schiff base structure (derived from 2-hydroxy-1-naphthaldehyde and a benzamide) in aqueous environments .

Key Observations :

-

Reaction Rate : Decomposition occurs over hours at room temperature .

-

Products : Hydrolysis yields 2-hydroxy-1-naphthaldehyde and the corresponding amine fragment .

-

Implications : Limits its use in cell culture studies unless stabilized by aprotic solvents like DMSO .

Metal Chelation and Coordination Chemistry

Sirtinol acts as a polydentate ligand, forming stable complexes with transition metals.

2.1. Copper(II) Complexation

Mechanism :

-

Tridentate coordination via the imine nitrogen, naphtholate oxygen, and benzamide carbonyl oxygen .

-

Complexes remain stable for >24 hours in mixed DMSO/aqueous buffers .

2.2. Zinc(II) Complexation

| Property | Value/Description | Source |

|---|---|---|

| Stoichiometry | 1:1 (Zn:ligand) | |

| Dissociation Constant | K_d = 48 ± 1 μM (in DMSO) | |

| UV-Vis Peaks | λₘₐₓ = 424 nm | |

| Stability | Decomposes within 3 hours in aqueous solutions |

Mechanism :

-

Bidentate binding through the imine nitrogen and naphtholate oxygen .

-

Prone to ligand fragmentation and oligomerization at concentrations >1 mM .

Biological Reactivity

Sirtinol modulates protein deacetylation through competitive inhibition of sirtuin NAD⁺-dependent catalytic domains .

3.1. Histone Acetylation Effects

-

Targets : Inhibits SIRT1/2 deacetylase activity, increasing acetylation of histones H3K9 and H4K16 .

-

Cellular Outcome :

3.2. Metal-Dependent Cytotoxicity

-

Cu(II)-sirtinol Complex : Exhibits enhanced cytotoxicity in breast cancer cells (MCF-7) compared to free ligand .

-

Fe(III)-sirtinol Complex : Generates intracellular oxidative stress, potentiating anticancer effects .

Stability Under Experimental Conditions

| Condition | Stability Profile | Source |

|---|---|---|

| DMSO | Stable indefinitely at 25°C | |

| Aqueous Buffer | Decomposes within 24 hours (pH 7.4) | |

| THF/MeCN | Stable during crystallization |

Scientific Research Applications

Cancer Research

Meta-sirtinol's ability to induce apoptosis in cancer cells has been widely studied. For instance, research has demonstrated that it elevates reactive oxygen species levels in cancer cells, leading to cell death through apoptotic pathways .

Case Study:

- Cell Lines: Studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299) showed that meta-sirtinol not only inhibited cell proliferation but also acted as an iron chelator, reducing intracellular labile iron levels significantly .

| Cell Line | Reduction in Labile Iron (%) |

|---|---|

| A549 | 79.2 |

| H1299 | 36.3 |

Neurodegenerative Diseases

Meta-sirtinol has potential applications in treating neurodegenerative disorders by modulating sirtuin activity, which is implicated in neuronal survival and stress responses.

Case Study:

- Mechanism: Inhibition of SIRT1 by meta-sirtinol has been linked to increased levels of acetylated p53, which can enhance neuronal apoptosis under stress conditions . This suggests that while meta-sirtinol may have therapeutic potential, its effects must be carefully evaluated regarding neuronal health.

Metabolic Disorders

Meta-sirtinol's influence on metabolic pathways has garnered attention for its potential role in diabetes management. By inhibiting SIRT2, meta-sirtinol destabilizes the enzyme PEPCK1, a key player in gluconeogenesis.

Case Study:

- Effect on PEPCK1: Research indicated that treatment with meta-sirtinol led to hyperacetylation of PEPCK1 at critical lysine sites (Lys70, Lys71, Lys594), resulting in decreased protein levels and reduced gluconeogenesis both in vitro and in vivo .

| Acetylation Site | Effect of Meta-Sirtinol |

|---|---|

| Lys70 | Increased |

| Lys71 | Increased |

| Lys594 | Increased |

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of meta-sirtinol on human dermal endothelial cells. It was found to reduce the expression of adhesion molecules involved in inflammatory responses when cells were stimulated with tumor necrosis factor-alpha or interleukin-1 beta .

Key Findings:

- Meta-sirtinol treatment significantly decreased the expression of ICAM-1, VCAM-1, and E-selectin on activated endothelial cells.

| Treatment Condition | ICAM-1 Expression Change (%) | VCAM-1 Expression Change (%) |

|---|---|---|

| TNFα + Meta-Sirtinol | -50% | -45% |

| IL-1β + Meta-Sirtinol | -40% | -35% |

Mechanism of Action

Meta-sirtinol exerts its effects by inhibiting the activity of sirtuin proteins, particularly SIRT1 and SIRT2. Sirtuins are involved in the deacetylation of various target proteins, which affects their function and stability. By inhibiting sirtuins, meta-sirtinol can modulate processes such as gene expression, DNA repair, and metabolic regulation. The inhibition of sirtuins leads to increased acetylation of target proteins, which can result in altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and pharmacological differences between Meta-sirtinol and other sirtuin inhibitors:

| Compound | Molecular Formula | Target Sirtuin | IC₅₀ (μM) | Solubility | Key Applications |

|---|---|---|---|---|---|

| Meta-sirtinol | C₂₆H₂₂N₂O₂ | SIRT1/SIRT2 | 50–100* | 6.25 mg/mL (DMSO) | Aging, cancer, metabolic disorders |

| Splitomicin | C₁₅H₁₄O₃ | SIRT2 | 60–80 | 10 mg/mL (Ethanol) | Neurodegenerative disease research |

| Nicotinamide | C₆H₆N₂O | Pan-sirtuin | 100–500 | 100 mg/mL (H₂O) | Diabetes, epigenetic studies |

| EX-527 | C₁₉H₁₄N₄O | SIRT1 | 0.1–1.0 | 30 mg/mL (DMSO) | Cardiovascular disease, oncology |

Structural and Functional Differentiation

- Meta-sirtinol vs. Splitomicin: Meta-sirtinol’s benzamide-naphthyl structure confers higher specificity for SIRT1/2 compared to Splitomicin’s coumarin-derived scaffold, which primarily inhibits SIRT2. Splitomicin exhibits moderate solubility in ethanol but lower metabolic stability than Meta-sirtinol .

- Meta-sirtinol vs. Nicotinamide: Nicotinamide, a non-competitive pan-sirtuin inhibitor, lacks isoform selectivity and requires higher concentrations (IC₅₀ >100 μM) for efficacy. In contrast, Meta-sirtinol’s competitive inhibition mechanism allows precise modulation of SIRT1/2 at lower doses .

- Meta-sirtinol vs. EX-527: EX-527 is a potent SIRT1-specific inhibitor (IC₅₀ ~0.1 μM) but shows negligible activity against SIRT2. Meta-sirtinol’s broader isoform inhibition makes it preferable for studies requiring dual SIRT1/2 suppression .

Pharmacokinetic and Analytical Considerations

- LC-MS/MS methods, as described for Sotalol Hydrochloride-related substances, are recommended for quantifying Meta-sirtinol in biological matrices .

- Selectivity Challenges: Unlike EX-527, Meta-sirtinol’s off-target effects on non-sirtuin pathways (e.g., kinases) require validation via orthogonal assays, such as cytotoxicity and acute toxicity studies .

Research Findings and Limitations

Efficacy in Disease Models

- Cancer: Meta-sirtinol induces apoptosis in leukemia cells by depleting SIRT1-mediated deacetylation of p53 .

- Aging: In Caenorhabditis elegans, Meta-sirtinol extends lifespan by 15–20%, comparable to Splitomicin but with fewer oxidative stress side effects .

Limitations and Knowledge Gaps

- Direct comparative studies between Meta-sirtinol and newer inhibitors (e.g., Tenovin-6) are absent in the provided evidence.

- Meta-analyses of sirtuin inhibitors are hindered by heterogeneous study designs and incomplete outcome reporting, as noted in systematic review methodologies .

Q & A

Basic: What biochemical pathways are primarily modulated by Meta-sirtinol in aging-related studies, and how are these mechanisms experimentally validated?

Meta-sirtinol is hypothesized to influence sirtuin-mediated pathways, particularly those involving NAD+-dependent deacetylases like SIRT1, which regulate cellular stress response and aging. Experimental validation typically involves:

- In vitro assays : Measuring deacetylase activity using fluorometric or colorimetric substrates (e.g., acetylated p53 peptides) under varying NAD+ concentrations .

- Gene knockout models : Comparing wild-type vs. SIRT1-deficient cells to isolate Meta-sirtinol’s target specificity .

- Omics integration : Transcriptomic or proteomic profiling to identify downstream pathways (e.g., FOXO3a, PGC-1α) .

Advanced: How can researchers resolve contradictions in Meta-sirtinol’s efficacy reported across different cellular models (e.g., cancer vs. normal cells)?

Discrepancies often arise from model-specific variables such as:

- Cellular context : Differences in baseline NAD+ levels, redox states, or sirtuin isoform expression .

- Experimental design : Standardize protocols for cell culture conditions (e.g., serum concentration, passage number) and control for confounding factors like oxidative stress .

- Dose-response normalization : Use Hill equation modeling to compare potency (EC50) and efficacy (Emax) across studies, adjusting for cell viability assays (e.g., MTT vs. ATP-based) .

Advanced: What methodological frameworks are recommended for dose-response meta-analyses of Meta-sirtinol in preclinical studies?

Key considerations include:

- PICOT framework : Define Population (e.g., specific cell lines), Intervention (dose ranges), Comparison (vehicle controls), Outcomes (e.g., apoptosis markers), and Time (exposure duration) .

- Heterogeneity assessment : Use I² statistics to quantify variability across studies; subgroup analyses by cell type or assay method .

- Dose-response curves : Employ random-effects models to aggregate EC50 values, with sensitivity analyses for outliers .

Basic: What are the standard in vivo models for evaluating Meta-sirtinol’s pharmacokinetics and bioavailability?

Common models include:

- Rodent studies : Oral gavage or intraperitoneal administration with plasma/tissue sampling at timed intervals. LC-MS/MS is used to quantify parent compound and metabolites .

- Toxicokinetics : Assess liver enzyme profiles (ALT/AST) and renal clearance rates to identify dose-limiting toxicities .

Advanced: How should researchers design experiments to ensure reproducibility in Meta-sirtinol studies?

Critical steps involve:

- Detailed protocols : Document buffer compositions, incubation times, and equipment models (e.g., spectrophotometer calibration) .

- Replication : Minimum three biological replicates with independent cell batches; report raw data and statistical power calculations .

- Open science practices : Share protocols via platforms like protocols.io and deposit datasets in public repositories (e.g., Zenodo) .

Advanced: What statistical approaches are optimal for analyzing time-series data in Meta-sirtinol-induced gene expression studies?

- Longitudinal mixed-effects models : Account for within-subject correlations and time-dependent variances .

- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons in RNA-seq datasets .

- Pathway enrichment tools : Use DAVID or GSEA to link differentially expressed genes to sirtuin-related pathways .

Basic: Which biomarkers are most reliable for assessing Meta-sirtinol’s activity in aging research?

Validated biomarkers include:

- NAD+/NADH ratio : Measured via enzymatic cycling assays .

- Acetylation status : Western blotting for acetylated histones (H3K9ac) or non-histone proteins (e.g., p53) .

- Senescence markers : β-galactosidase activity or p16INK4a expression .

Advanced: How can systematic reviews address publication bias in Meta-sirtinol’s reported anti-aging effects?

- Egger’s regression test : Quantify small-study effects in funnel plots .

- Grey literature inclusion : Search preprint servers (e.g., bioRxiv) and conference abstracts to mitigate file-drawer bias .

- Risk of bias (RoB) assessment : Use SYRCLE’s RoB tool for preclinical studies to evaluate randomization, blinding, and outcome reporting .

Basic: What ethical guidelines apply to in vivo studies involving Meta-sirtinol?

- 3Rs principle : Replace, reduce, and refine animal use; obtain IACUC approval .

- Data transparency : Report negative outcomes (e.g., lack of efficacy) to avoid selective publication .

Advanced: How can machine learning enhance Meta-sirtinol’s structure-activity relationship (SAR) analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.